molecular formula C8H11N3O2 B15156401 Ethyl cyano(imidazolidin-2-ylidene)acetate

Ethyl cyano(imidazolidin-2-ylidene)acetate

Cat. No.: B15156401
M. Wt: 181.19 g/mol
InChI Key: RPDBTWBXZAFEOC-UHFFFAOYSA-N
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Description

Ethyl cyano(imidazolidin-2-ylidene)acetate is a compound that features a cyano group, an imidazolidin-2-ylidene moiety, and an ethyl ester group. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the cyano group and the imidazolidin-2-ylidene moiety makes it a versatile intermediate for the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl cyano(imidazolidin-2-ylidene)acetate can be synthesized through a one-step reaction between bis-substituted heterocyclic ketene aminals and halogen compounds in a dimethylformamide (DMF) medium at room temperature, using sodium hydride as a base . This method is advantageous due to its operational simplicity, mild reaction conditions, and high yields (87%–93%).

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl cyano(imidazolidin-2-ylidene)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Condensation Reactions: Typically involve the use of aldehydes or ketones in the presence of a base such as sodium hydride or potassium carbonate.

    Substitution Reactions: Often require nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as spiro indole derivatives and other biologically active molecules .

Mechanism of Action

The mechanism of action of ethyl cyano(imidazolidin-2-ylidene)acetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group and the imidazolidin-2-ylidene moiety play crucial roles in its reactivity. The compound can interact with various molecular targets, including enzymes and receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl cyano(imidazolidin-2-ylidene)acetate is unique due to the presence of both the cyano group and the imidazolidin-2-ylidene moiety, which confer distinct reactivity and biological activity. This combination makes it a valuable intermediate for the synthesis of complex heterocyclic compounds with potential therapeutic applications .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 2-cyano-2-imidazolidin-2-ylideneacetate

InChI

InChI=1S/C8H11N3O2/c1-2-13-8(12)6(5-9)7-10-3-4-11-7/h10-11H,2-4H2,1H3

InChI Key

RPDBTWBXZAFEOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1NCCN1)C#N

Origin of Product

United States

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